(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-METHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
Description
(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-METHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a thiolane ring, an ethoxybenzenesulfonyl group, and a methoxyethylamino substituent
Properties
IUPAC Name |
(3S,4R)-4-(4-ethoxyphenyl)sulfonyl-N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6S2/c1-3-22-12-4-6-13(7-5-12)24(19,20)15-11-23(17,18)10-14(15)16-8-9-21-2/h4-7,14-16H,3,8-11H2,1-2H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFSHWYPZVPYBC-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-METHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps:
Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Ethoxybenzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like ethoxybenzenesulfonyl chloride.
Attachment of the Methoxyethylamino Group: This can be done through nucleophilic substitution reactions where a methoxyethylamine reacts with an appropriate leaving group on the thiolane ring.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiolane ring.
Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-METHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds like this may be studied for their potential biological activity. They could serve as lead compounds in drug discovery, particularly if they exhibit interesting pharmacological properties.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential. For example, they could be evaluated for their ability to inhibit specific enzymes or receptors involved in disease processes.
Industry
In industry, these compounds could be used in the development of new materials or as additives in various chemical processes.
Mechanism of Action
The mechanism of action of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-METHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and thereby affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-[(2-METHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
- (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-ETHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
Uniqueness
What sets (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-METHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
